Tris(n-propylcyclopentadienyl)yttrium(III)
Description
Overview of Rare Earth Organometallic Chemistry
Organometallic chemistry of the rare earth elements, a group that includes scandium, yttrium, and the lanthanides, is a dynamic field of study. researchgate.netsioc-journal.cn These elements are characterized by their large ionic radii, predominantly +3 oxidation state, and the electropositive nature of the metals. researchgate.net Yttrium, though a Group 3 transition metal, is consistently included in this category due to the profound similarities in its chemical behavior and reactivity with the lanthanides. researchgate.net
The metal-to-carbon bonds in rare earth organometallic compounds have a high degree of ionic character. researchgate.net This is a consequence of the metals' electropositivity and the nature of their orbitals, which leads to less effective overlap with ligand orbitals compared to d-block transition metals. researchgate.net Organometallic compounds of yttrium, in its typical +3 oxidation state, are diamagnetic. researchgate.net The unique electronic and structural properties of these compounds make them highly reactive and valuable as catalysts and precursors in materials science. sioc-journal.cnacs.org
Significance of Cyclopentadienyl (B1206354) Ligands in Yttrium Coordination Chemistry
The cyclopentadienyl (Cp) ligand, and its substituted derivatives, are of central importance in the organometallic chemistry of yttrium and the rare earths. acs.org Since the inception of modern organometallic chemistry, the Cp ligand has been recognized for its remarkable ability to stabilize metal complexes. acs.orglibretexts.org As an anionic, 6π-electron donor, the cyclopentadienyl group effectively coordinates to the large yttrium(III) ion, typically in a pentahapto (η⁵) fashion where all five carbon atoms of the ring bond to the metal. wikipedia.orgopenochem.org
This interaction creates thermally stable complexes by sterically shielding the metal center. libretexts.org Furthermore, the Cp ligand is often considered a "spectator" ligand, meaning it stabilizes the complex without directly participating in reactions at the metal center, owing to its general inertness to both nucleophiles and electrophiles. libretexts.orgopenochem.org A key advantage of the Cp framework is the ability to modify its steric and electronic properties by introducing substituents to the ring. wikipedia.org Alkyl groups, such as the n-propyl group in Tris(n-propylcyclopentadienyl)yttrium(III), enhance the solubility of the complex in organic solvents and can influence its reactivity and volatility, which is crucial for applications like chemical vapor deposition. ereztech.comamericanelements.com
Historical Development of Tris(n-propylcyclopentadienyl)yttrium(III) Research
Contextualization within Homoleptic and Heteroleptic Organoyttrium Systems
Organometallic complexes can be classified based on the types of ligands attached to the central metal atom. differencebetween.comunacademy.comHomoleptic complexes are those in which all ligands are identical. differencebetween.comunacademy.comucsb.edu Conversely, heteroleptic complexes feature more than one type of ligand coordinated to the metal center. differencebetween.comunacademy.com
Structure
3D Structure of Parent
Properties
CAS No. |
329735-73-1 |
|---|---|
Molecular Formula |
C24H33Y |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
InChI Key |
YZGKYTILGMHKCW-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Y] |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Y+3] |
Origin of Product |
United States |
Synthetic Methodologies for Tris N Propylcyclopentadienyl Yttrium Iii
Preparative Routes to Tris(n-propylcyclopentadienyl)yttrium(III)
The synthesis of Tris(n-propylcyclopentadienyl)yttrium(III) predominantly relies on salt metathesis, a common and effective method for forming organometallic compounds of electropositive metals like yttrium.
Salt Elimination Methods for Organoyttrium Synthesis
The most prevalent synthetic route to Tris(n-propylcyclopentadienyl)yttrium(III) and its analogues is the salt elimination (or salt metathesis) reaction. This method involves the reaction of an yttrium halide, typically yttrium(III) chloride (YCl₃), with an alkali metal salt of the n-propylcyclopentadienyl ligand. The driving force for this reaction is the formation of a thermodynamically stable alkali metal halide, such as sodium chloride (NaCl), which precipitates from the reaction mixture.
A well-documented analogue, the synthesis of Tris(methylcyclopentadienyl)yttrium(III) ((MeCp)₃Y), provides a clear blueprint for this process. google.com In a typical procedure, YCl₃ is reacted with three or more equivalents of sodium methylcyclopentadienide (NaMeCp) in a suitable organic solvent. google.com Similarly, the synthesis of Tris(n-propylcyclopentadienyl)yttrium(III) would proceed via the following reaction:
YCl₃ + 3 Na(n-PrCp) → Y(n-PrCp)₃ + 3 NaCl
The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation and hydrolysis of the air- and moisture-sensitive organometallic species. The choice of solvent is critical; while tetrahydrofuran (B95107) (THF) is often used due to its ability to dissolve the reactants, it can coordinate to the yttrium center, forming adducts that complicate purification. google.com Using a non-coordinating solvent like toluene (B28343) can circumvent this issue, leading to a more straightforward isolation of the final product. google.com
Direct Alkylation/Arylation Approaches
Direct alkylation or arylation of yttrium precursors is a less common method for the synthesis of homoleptic tris(cyclopentadienyl) complexes like Tris(n-propylcyclopentadienyl)yttrium(III). Research into direct C-H activation or the reaction of yttrium metal with the hydrocarbon is not as developed for this class of compounds compared to salt metathesis. More often, direct arylation is seen in the synthesis of σ-bonded yttrium aryl compounds, which are structurally distinct from the π-bonded cyclopentadienyl (B1206354) complexes. nih.gov For the preparation of compounds such as Tris(n-propylcyclopentadienyl)yttrium(III), the salt elimination pathway remains the most efficient and widely reported strategy. researchgate.net
Precursor Design and Ligand Engineering for Yttrium Complexes
Synthesis of Substituted Cyclopentadienyl Ligands
The synthesis of n-propylcyclopentadiene is a prerequisite for the formation of the corresponding yttrium complex. This is typically achieved through the alkylation of cyclopentadiene (B3395910). A general method involves the deprotonation of freshly cracked cyclopentadiene followed by reaction with an alkyl halide. google.com
For the synthesis of poly-alkylated cyclopentadienes, such as tetrapropylcyclopentadiene, a phase-transfer catalyst like Aliquat 336 can be employed in a biphasic system with a strong base like 50% aqueous sodium hydroxide. google.com Propyl bromide is then added to the vigorously stirred mixture. google.com A similar, albeit controlled, mono-alkylation approach can be envisioned for the synthesis of n-propylcyclopentadiene. The resulting n-propylcyclopentadiene is an isomeric mixture that can be deprotonated with a strong base (e.g., sodium hydride or n-butyllithium) to form the sodium n-propylcyclopentadienide (Na(n-PrCp)) precursor required for the salt elimination reaction.
Influence of Alkyl Chain Length and Branching on Precursor Properties
The length and branching of the alkyl chain on the cyclopentadienyl ligand have a marked effect on the physical properties of the resulting organoyttrium complex, particularly its melting point and volatility, which are critical for applications such as Atomic Layer Deposition (ALD).
Increasing the length of the linear alkyl chain generally tends to lower the melting point of the complex compared to the unsubstituted analogue, Tris(cyclopentadienyl)yttrium(III) (mp 295 °C). However, excessively long alkyl chains can negatively impact the precursor's vapor pressure, which is a crucial parameter for its use in deposition technologies.
The table below illustrates the effect of different alkyl substituents on the melting point of tris(alkylcyclopentadienyl)yttrium(III) complexes.
| Compound | Alkyl Substituent | Melting Point (°C) |
| Tris(cyclopentadienyl)yttrium(III) | H | 295 |
| Tris(methylcyclopentadienyl)yttrium(III) | Methyl | Not specified |
| Tris(ethylcyclopentadienyl)yttrium(III) | Ethyl | 48 |
| Tris(n-propylcyclopentadienyl)yttrium(III) | n-Propyl | 66 |
| Tris(isopropylcyclopentadienyl)yttrium(III) | Isopropyl | 55 |
| Tris(n-butylcyclopentadienyl)yttrium(III) | n-Butyl | Liquid at room temp. |
| Tris(sec-butylcyclopentadienyl)yttrium(III) | sec-Butyl | Liquid at room temp. |
This table presents data compiled from various sources for comparative purposes.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of Tris(n-propylcyclopentadienyl)yttrium(III) focuses on maximizing the yield and purity of the product. Key parameters include the stoichiometry of the reactants, reaction temperature, time, and the method of purification.
For analogous salt metathesis reactions, a slight excess of the alkali metal cyclopentadienide (B1229720) is often used to ensure the complete conversion of the yttrium chloride. google.com For instance, in the synthesis of (MeCp)₃Y, molar ratios of YCl₃ to NaMeCp of 1:3 and 1:4 have been reported. google.com The reaction temperature is typically kept moderate, with heating to around 55 °C being sufficient to drive the reaction to completion over several hours. google.com
Post-reaction, the precipitated sodium chloride is removed by filtration. The solvent is then removed under vacuum. Purification of the crude product is a critical step. While sublimation is a common technique for purifying organometallic compounds, it can lead to reduced yields. google.com An alternative approach involves recrystallization from a suitable solvent like hexanes. google.com
Reported yields for analogous compounds such as Tris(methylcyclopentadienyl)yttrium(III) are in the range of 61-64% after purification by recrystallization. google.com It is expected that the optimized synthesis of Tris(n-propylcyclopentadienyl)yttrium(III) would achieve comparable yields.
Advanced Purification Techniques
Beyond simple filtration and solvent removal, several advanced methods are employed to purify air and moisture-sensitive organoyttrium compounds.
Recrystallization: This is a fundamental technique for purifying solid organometallic compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent, from which the compound crystallizes upon cooling, leaving impurities behind in the solution. For tris(alkylcyclopentadienyl)yttrium complexes, non-polar solvents like hexanes are often effective. However, the high solubility of some of these complexes in organic solvents can lead to low recovery yields, presenting a challenge for this method. The process must be meticulously performed in an inert atmosphere to prevent decomposition.
Sublimation: For volatile solids, vacuum sublimation is a powerful purification technique that can yield very high-purity materials (>99.9%). The crude compound is heated under high vacuum, causing it to transition directly from the solid to the gas phase (sublime). The gaseous compound then crystallizes on a cooled surface (a cold finger), leaving non-volatile impurities behind. Given that Tris(n-propylcyclopentadienyl)yttrium(III) has a reported melting point of 66°C, it is a candidate for purification by sublimation under controlled temperature and pressure to avoid thermal decomposition.
Chromatography: While less common for such highly reactive compounds, modified chromatographic techniques can be adapted for their purification. Flash chromatography, performed using a column packed with an inert solid phase (like silica (B1680970) gel or alumina (B75360) that has been deoxygenated and dried) and an anhydrous, deoxygenated solvent system, can separate the desired compound from impurities. The entire process must be conducted in a closed system under an inert atmosphere. For certain organometallic complexes, specialized techniques like cation-exchange column chromatography have been used to separate isomers, demonstrating the potential for advanced chromatographic purification in this class of compounds.
Use of Reducing Agents: In some cases, impurities may include partially oxidized or halogen-containing species. A patented method describes the treatment of the crude organometallic compound with a reducing agent, such as sodium hydride (NaH), prior to distillation or sublimation. This step converts certain impurities into forms that are more easily separated during the final purification stage.
The selection of the most appropriate purification technique depends on the specific properties of the yttrium complex, such as its volatility, solubility, and thermal stability, as well as the nature of the impurities present. Often, a combination of these methods is required to achieve the desired level of purity. Purity is typically verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and complexometric titration.
| Technique | Principle | Applicability to Y(n-PrCp)₃ | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Applicable. | Requires a suitable solvent; high solubility may lead to low yields. Must be performed under an inert atmosphere. |
| Sublimation | Separation of a volatile solid from non-volatile impurities by transitioning it to a gas phase and back to a solid. | Highly applicable due to its volatility (M.P. 66°C). | Can achieve very high purity. Requires vacuum and precise temperature control to prevent decomposition. |
| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Potentially applicable with modified techniques. | Requires inert, anhydrous conditions and specialized equipment (air-free column chromatography). |
Structural Elucidation and Theoretical Investigations of Tris N Propylcyclopentadienyl Yttrium Iii
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and bonding in organometallic compounds. libretexts.org For Tris(n-propylcyclopentadienyl)yttrium(III), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Electronic Absorption Spectroscopy provides a detailed picture of the ligand environment, molecular vibrations, and electronic transitions.
NMR spectroscopy is a powerful tool for characterizing the ligand framework and its coordination to the metal center in diamagnetic organometallic complexes. libretexts.orgacs.org For Tris(n-propylcyclopentadienyl)yttrium(III), ¹H and ¹³C NMR spectroscopy are expected to provide key insights into the molecular structure in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum would confirm the presence of the n-propylcyclopentadienyl ligands. For the related compound, Tris(methylcyclopentadienyl)yttrium(III), the cyclopentadienyl (B1206354) ring protons appear around 5.9 ppm, and the methyl protons are observed near 2.0 ppm. mocvd-precursor-encyclopedia.de For Tris(n-propylcyclopentadienyl)yttrium(III), distinct signals for the cyclopentadienyl ring protons and the n-propyl group protons (α-CH₂, β-CH₂, and γ-CH₃) are anticipated. The integration of these signals would correspond to the ratio of protons in the molecule. The coupling of the yttrium-89 (B1243484) nucleus (I=1/2, 100% abundance) with the ligand protons could provide further structural information. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show characteristic resonances for the carbon atoms of the cyclopentadienyl rings and the n-propyl substituents. The chemical shifts of the cyclopentadienyl carbons would be indicative of the η⁵-coordination to the yttrium center. Coupling between the yttrium-89 nucleus and the carbon atoms of the cyclopentadienyl ring (¹J(⁸⁹Y-¹³C)) can be observed, providing direct evidence of the yttrium-carbon bond. nih.gov
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Cyclopentadienyl (Cp-H) | ~ 5.8 - 6.5 | ~ 100 - 120 |
| α-CH₂ (n-propyl) | ~ 2.2 - 2.8 | ~ 30 - 40 |
| β-CH₂ (n-propyl) | ~ 1.4 - 1.8 | ~ 20 - 30 |
| γ-CH₃ (n-propyl) | ~ 0.8 - 1.2 | ~ 10 - 15 |
| Note: These are estimated values based on data for analogous compounds. |
Vibrational spectroscopy, including IR and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These techniques are sensitive to the types of chemical bonds present and their geometric arrangement.
Infrared (IR) Spectroscopy: The IR spectrum of Tris(n-propylcyclopentadienyl)yttrium(III) is expected to be dominated by the vibrational modes of the n-propylcyclopentadienyl ligands. Key absorptions would include C-H stretching vibrations of the aromatic cyclopentadienyl ring and the aliphatic n-propyl group, C-C stretching vibrations within the ring and the alkyl chain, and various C-H bending modes. The interaction of the cyclopentadienyl ring with the yttrium atom would also give rise to specific vibrations, such as the metal-ring stretching and tilting modes, which typically appear in the far-IR region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For Tris(n-propylcyclopentadienyl)yttrium(III), the symmetric "breathing" mode of the cyclopentadienyl ring would be a characteristic Raman band.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretch (Cp ring) | ~ 3100 | ~ 3100 |
| C-H Stretch (n-propyl) | 2850 - 2960 | 2850 - 2960 |
| C=C Stretch (Cp ring) | ~ 1450 | ~ 1450 |
| C-H Bend (n-propyl) | ~ 1375, 1465 | ~ 1375, 1465 |
| Y-Cp Stretch | < 400 | < 400 |
| Note: These are general ranges for organometallic cyclopentadienyl compounds. |
Electronic absorption (UV-Visible) spectroscopy investigates the electronic transitions within a molecule. For Tris(n-propylcyclopentadienyl)yttrium(III), which has a d⁰ yttrium(III) center, the electronic spectrum is expected to be dominated by ligand-based π-π* transitions of the cyclopentadienyl rings. These transitions typically occur in the ultraviolet region of the spectrum. Charge-transfer bands, if present, would provide information about the electronic interaction between the metal and the ligands.
X-ray Diffraction Studies
X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of crystalline solids.
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. The PXRD pattern of a microcrystalline powder of Tris(n-propylcyclopentadienyl)yttrium(III) would serve as a fingerprint for this specific crystalline form. It can be used to assess the purity of the bulk material and to study phase transitions.
Computational Chemistry and Density Functional Theory (DFT) Studies
Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate structural and electronic properties of organometallic compounds. While specific DFT studies focusing exclusively on Tris(n-propylcyclopentadienyl)yttrium(III) are not extensively documented in publicly available research, a wealth of information can be gleaned from computational analyses of closely related yttrium cyclopentadienyl complexes, such as the parent Tris(cyclopentadienyl)yttrium(III) (YCp₃) and its isopropyl-substituted analogue. These studies provide a robust framework for understanding the fundamental interactions and molecular behavior of Tris(n-propylcyclopentadienyl)yttrium(III).
Electronic Structure and Bonding Analysis of the Yttrium-Ligand Interactions
The bonding in Tris(n-propylcyclopentadienyl)yttrium(III) is primarily characterized by the interaction between the yttrium(III) metal center and the three n-propylcyclopentadienyl ligands. Organoyttrium compounds are noted to almost invariably feature yttrium in its +3 oxidation state, resulting in a diamagnetic, colorless compound due to the closed-shell electronic configuration of the Y³⁺ cation. The interaction between the yttrium center and the cyclopentadienyl rings is predominantly ionic in nature, arising from the attraction between the formally Y³⁺ cation and the anionic cyclopentadienyl (Cp⁻) ligands. nih.gov
The nature of the metal-ligand bonding in such complexes can be further analyzed using theoretical models like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. For instance, in related lanthanide and actinide cyclopentadienyl complexes, QTAIM analysis has shown a considerable charge transfer from the Cp ligands to the metal. nih.gov It is reasonable to infer that a similar charge distribution would be observed in Tris(n-propylcyclopentadienyl)yttrium(III).
Table 1: Inferred Electronic Properties of Tris(n-propylcyclopentadienyl)yttrium(III) This table presents expected electronic characteristics based on general knowledge of organoyttrium chemistry and studies on analogous compounds.
| Property | Expected Characteristic | Basis of Inference |
| Oxidation State of Yttrium | +3 | Consistent with the vast majority of organoyttrium chemistry. |
| Overall Bonding Nature | Predominantly ionic with some covalent character | Based on studies of other f-element cyclopentadienyl complexes. nih.gov |
| Ligand-to-Metal Interaction | Charge transfer from n-propylcyclopentadienyl to Y³⁺ | Inferred from DFT studies on analogous (Cp)₃M complexes. nih.gov |
| Effect of n-propyl group | Weakly electron-donating, potentially enhancing ligand-to-metal charge transfer | General principle of alkyl group effects on cyclopentadienyl ligands. |
Molecular Geometry Optimization and Conformer Analysis
Computational geometry optimization using DFT would be essential to determine the most stable spatial arrangement of the ligands around the yttrium center. This analysis would involve exploring the potential energy surface to identify various conformers arising from the rotation of the n-propyl groups relative to the cyclopentadienyl rings and the rotation of the rings themselves. The different orientations of the propyl chains (e.g., extending away from the metal center or folding back) would lead to distinct conformers with small energy differences.
While specific optimized geometrical parameters for Tris(n-propylcyclopentadienyl)yttrium(III) are not available, data from related yttrium complexes can provide expected values for key bond lengths and angles. For instance, studies on various substituted cyclopentadienyl yttrium complexes provide a reliable reference for the Y-C bond distances within the Y-Cp unit.
Table 2: Representative Theoretical Geometrical Parameters from Analogous Yttrium Complexes The following table provides an illustrative set of geometrical parameters based on crystallographic and computational data from related yttrium cyclopentadienyl compounds. These values serve as an educated estimation for the local coordination environment in Tris(n-propylcyclopentadienyl)yttrium(III).
| Parameter | Expected Range/Value | Source Compound for Analogy |
| Y-C (Cp ring) Bond Length | 2.65 - 2.75 Å | Based on typical Y-Cp bond distances in various yttrium cyclopentadienyl complexes. |
| C-C (within Cp ring) | ~1.40 - 1.43 Å | Characteristic of aromatic cyclopentadienyl rings coordinated to a metal. |
| C-C (propyl chain) | ~1.53 - 1.54 Å | Standard single bond length for sp³-sp³ carbon atoms. |
| C-H Bond Length | ~1.09 - 1.10 Å | Typical C-H bond lengths. |
| Centroid-Y-Centroid Angle | Approaching 120° | In an idealized trigonal planar arrangement of the three cyclopentadienyl ligands around the yttrium center. |
Theoretical Prediction of Spectroscopic Parameters
DFT calculations are a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For Tris(n-propylcyclopentadienyl)yttrium(III), theoretical predictions of NMR chemical shifts and vibrational frequencies (IR and Raman) would be particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR spectra would be crucial for characterizing the compound. The chemical shifts of the protons and carbons on the cyclopentadienyl rings and the n-propyl chains are sensitive to the electronic environment and the molecular conformation. DFT can help in assigning the complex multiplets expected for the ring protons and the distinct signals for the CH₂, CH₂, and CH₃ groups of the n-propyl chain. For related yttrium complexes, ¹H NMR signals for cyclopentadienyl protons have been reported in specific regions, which can be used as a reference.
Vibrational Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of key IR and Raman bands. These include the C-H stretching and bending modes of the cyclopentadienyl rings and the n-propyl groups, the C-C stretching modes within the rings and the alkyl chains, and the low-frequency modes corresponding to the Y-Cp stretching and tilting vibrations. The comparison of theoretical and experimental spectra is a powerful method for confirming the molecular structure and bonding. For related metal-cyclopentadienyl complexes, the C≡N stretching frequency has been shown to be sensitive to the bonding interactions, highlighting the utility of vibrational spectroscopy in probing the electronic structure. nih.govmdpi.com
Table 3: Expected Spectroscopic Features for Tris(n-propylcyclopentadienyl)yttrium(III) Based on Theoretical Considerations This table outlines the types of spectroscopic data that could be predicted using DFT and their significance.
| Spectroscopic Technique | Predicted Parameter | Significance and Expected Observations |
| ¹H NMR | Chemical Shifts (δ) | - Distinct signals for the n-propyl chain protons (CH₂, CH₂, CH₃).- Complex multiplets for the cyclopentadienyl ring protons, influenced by the propyl substitution pattern and conformers. |
| ¹³C NMR | Chemical Shifts (δ) | - Resonances for the carbons of the n-propyl chains.- Signals for the cyclopentadienyl ring carbons, with variations depending on substitution and bonding to yttrium. |
| IR/Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | - C-H stretching vibrations (~2900-3100 cm⁻¹).- C-C stretching vibrations of the Cp ring (~1400-1500 cm⁻¹).- Y-Cp skeletal vibrations in the far-IR region, providing direct information on the metal-ligand bond strength. |
Catalytic Applications in Organic Transformations Utilizing Tris N Propylcyclopentadienyl Yttrium Iii
Olefin Polymerization and Copolymerization
Yttrium-based catalysts are known for their activity in the polymerization of olefins. The electronic and steric properties of the cyclopentadienyl (B1206354) ligands play a crucial role in determining the catalytic behavior, including activity, selectivity, and the properties of the resulting polymer.
Mechanistic Pathways in Yttrium-Mediated Polymerization
The polymerization of olefins catalyzed by yttrium complexes, including Tris(n-propylcyclopentadienyl)yttrium(III), generally proceeds via a coordination-insertion mechanism. The catalytic cycle is initiated by the formation of an active yttrium-alkyl species. An incoming olefin monomer then coordinates to the vacant site on the yttrium center. This is followed by the migratory insertion of the coordinated olefin into the yttrium-alkyl bond, leading to the growth of the polymer chain and regenerating a vacant coordination site for the next monomer to bind.
Computational studies on related yttrium catalysts have provided insights into the elementary steps of the polymerization process, including catalyst activation and the energetics of olefin insertion. These studies help in understanding the factors that control the rate and selectivity of the polymerization reaction.
Control of Polymer Microstructure and Molecular Weight Distribution
The molecular weight and molecular weight distribution (MWD) of the polymer are governed by the relative rates of chain propagation and chain transfer reactions. Supported Ziegler-Natta catalysts, which can include yttrium components, often exhibit heterogeneity in their active sites, leading to polymers with broad MWD. acs.org For single-site catalysts like Tris(n-propylcyclopentadienyl)yttrium(III), a narrower MWD is generally expected.
Copolymerization of Polar and Nonpolar Monomers
The incorporation of polar monomers into nonpolar polyolefin backbones is a significant challenge in polymer chemistry due to the propensity of polar functional groups to deactivate the typically oxophilic early transition metal catalysts. However, progress has been made using late transition metal catalysts. nih.govmdpi.comrsc.orgresearchgate.netrsc.org For yttrium-based catalysts, their reactivity towards polar monomers is an area of active research. Simple yttrium salts, in conjunction with a cocatalyst, have shown promise in the ring-opening copolymerization of epoxides and cyclic anhydrides, suggesting the potential for yttrium complexes to mediate the copolymerization of other polar and nonpolar monomers. researchgate.netrsc.orgacs.org The design of the ligand sphere around the yttrium center is critical to balance the catalyst's activity with its tolerance to polar functionalities.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are atom-economical methods for the synthesis of valuable organic compounds. Yttrium catalysts have demonstrated efficacy in mediating such transformations.
Hydroamination of Unsaturated Substrates
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful tool for synthesizing amines and nitrogen-containing heterocycles. nih.govnih.gov Yttrium complexes are effective catalysts for both intramolecular and intermolecular hydroamination of alkenes and alkynes. libretexts.orgsigmaaldrich.com The generally accepted mechanism involves the formation of a yttrium-amido species, followed by the insertion of the unsaturated substrate into the Y-N bond. Subsequent protonolysis regenerates the catalyst and releases the aminated product. The regioselectivity of the addition is a key aspect, with anti-Markovnikov products often being favored. nih.gov The substrate scope for yttrium-catalyzed hydroamination is broad, encompassing a variety of alkenes and alkynes. nih.govlibretexts.org
Table 1: Yttrium-Catalyzed Hydroamination of Unsaturated Substrates (Illustrative Examples with General Yttrium Catalysts) This table is for illustrative purposes and does not represent data for Tris(n-propylcyclopentadienyl)yttrium(III) specifically, due to a lack of available data.
| Catalyst System | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|
| Yttrium-amido complexes | Alkenes/Alkynes | Amines/Enamines | Generally high | nih.govlibretexts.org |
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond, is a widely used method for the synthesis of organosilicon compounds. illinois.eduwipo.intrsc.orgacs.org Yttrium hydrides are active catalysts for the hydrosilylation of olefins. The catalytic cycle is believed to involve the insertion of the olefin into the Y-H bond to form a yttrium-alkyl intermediate. This is followed by a σ-bond metathesis reaction with the silane, which regenerates the yttrium hydride and forms the silylated product. The reaction exhibits a high preference for terminal addition in the case of aliphatic olefins. Both primary and secondary silanes can be employed in this transformation.
Table 2: Yttrium-Catalyzed Hydrosilylation of Unsaturated Substrates (Illustrative Examples with General Yttrium Catalysts) This table is for illustrative purposes and does not represent data for Tris(n-propylcyclopentadienyl)yttrium(III) specifically, due to a lack of available data.
| Catalyst System | Substrate | Silane | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Yttrium hydride complexes | Aliphatic olefins | Primary/Secondary silanes | Terminal silylated alkanes | High preference for terminal addition |
Intramolecular Cyclization Reactions
No research data was found detailing the use of Tris(n-propylcyclopentadienyl)yttrium(III) as a catalyst for intramolecular cyclization reactions, including processes like hydroamination or the cyclization of dienes.
Other Selective Catalytic Transformations
C-H Activation and Functionalization
There is no available literature describing the application of Tris(n-propylcyclopentadienyl)yttrium(III) in mediating C-H activation and subsequent functionalization of organic substrates.
Carbonyl Olefination Reactions
The catalytic activity of Tris(n-propylcyclopentadienyl)yttrium(III) in carbonyl olefination reactions, such as Wittig-type transformations or methylenation of aldehydes and ketones, is not documented in scientific publications.
Applications in Materials Science: Thin Film Deposition with Tris N Propylcyclopentadienyl Yttrium Iii
Atomic Layer Deposition (ALD) of Yttrium Oxide (Y₂O₃) Films
The fabrication of high-quality yttrium oxide (Y₂O₃) thin films is critical for a variety of advanced applications, including as a protective coating against plasma-induced erosion in semiconductor manufacturing equipment and as a high-k dielectric material in next-generation transistors. mdpi.comresearchgate.net Atomic Layer Deposition (ALD) stands out as a superior technique for this purpose, offering precise thickness control at the ångström level and excellent conformality on complex three-dimensional structures. harvard.eduresearchgate.net This is achieved through sequential, self-limiting surface reactions. The choice of the yttrium precursor is paramount to the success of the ALD process, directly influencing the growth characteristics, film purity, and final properties of the Y₂O₃ films.
Role of Tris(n-propylcyclopentadienyl)yttrium(III) as an ALD Precursor
Tris(n-propylcyclopentadienyl)yttrium(III), with the chemical formula (C₃H₇C₅H₄)₃Y, is a member of the alkyl-substituted cyclopentadienyl-type yttrium precursor family. nih.govstrem.com These precursors are of significant interest for the ALD of Y₂O₃. The addition of alkyl groups to the cyclopentadienyl (B1206354) (Cp) ligands is a strategy to modify the physical properties of the precursor, such as its melting point and vapor pressure, which are critical for its performance in an ALD process.
Tris(n-propylcyclopentadienyl)yttrium(III) is a yellow solid with a melting point of 66 °C. nih.gov This relatively low melting point is advantageous compared to older generation precursors like Tris(2,2,6,6,-tetramethyl-3,5-heptanedione)yttrium [Y(thd)₃], which has a high melting point of 176 °C and can lead to issues such as particle formation and clogging of delivery lines in industrial ALD systems. nih.gov By having a lower melting point, Tris(n-propylcyclopentadienyl)yttrium(III) can be more readily vaporized and delivered into the ALD reactor.
However, there is a trade-off to consider with increasing the length of the alkyl chain on the cyclopentadienyl ligand. While it can lower the melting point, it can also lead to a decrease in vapor pressure, which could negatively impact the precursor's delivery to the substrate surface. nih.gov For instance, while Tris(n-butylcyclopentadienyl)yttrium is a liquid at room temperature, its vapor pressure is noted to be lower than that of precursors with shorter alkyl chains. nih.gov This balance of melting point and vapor pressure is a key consideration in the design and selection of ALD precursors. The molecular structure of Tris(n-propylcyclopentadienyl)yttrium(III) is designed to provide a stable yet reactive source of yttrium for the ALD process. ereztech.com
Growth Kinetics and Reaction Mechanisms in ALD Processes
The general reaction mechanism for a Y(RCp)₃ precursor with water can be described by two sequential half-reactions:
Precursor Pulse: Y(RCp)₃ vapor is introduced into the reactor and chemisorbs onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. The yttrium center reacts with the surface hydroxyls, releasing one or more of the cyclopentadienyl ligands as byproducts (e.g., HCp-R).
Surface-OH + Y(RCp)₃(g) → Surface-O-Y(RCp)₂ + HCp-R(g)
Oxidant Pulse: After purging the excess precursor, water vapor is introduced. The water molecules react with the remaining cyclopentadienyl ligands on the surface, forming Y-O-Y bridges and regenerating the hydroxylated surface for the next cycle.
Surface-O-Y(RCp)₂ + 2H₂O(g) → Surface-O-Y(OH)₂ + 2HCp-R(g)
This two-step process is repeated to build the Y₂O₃ film layer by layer. The growth per cycle (GPC) is a key parameter in ALD and is influenced by the precursor chemistry, deposition temperature, and pulse and purge times. For related alkylcyclopentadienyl yttrium precursors, GPCs are typically in the range of 1.2 to 1.8 Å/cycle. researchgate.netresearchgate.net
For example, studies on Tris(ethylcyclopentadienyl)yttrium have shown a GPC of approximately 1.7 ± 0.1 Å/cycle at optimal conditions. ereztech.com Similarly, research on Tris(butylcyclopentadienyl)yttrium demonstrated a maximum GPC of 1.7 Å/cycle at 230°C. researchgate.netereztech.com In the case of Tris(sec-butylcyclopentadienyl)yttrium, a GPC of 1.3–1.8 Å/cycle was achieved in a temperature window of 200–350 °C. nih.gov The deposition temperature is a critical parameter, with an "ALD window" where the GPC is constant. Below this window, growth is limited by slow reaction rates, and above it, precursor decomposition can lead to uncontrolled, CVD-like growth. harvard.edu
Growth Per Cycle for Various Yttrium ALD Precursors
| Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Reference |
|---|---|---|---|---|
| Tris(ethylcyclopentadienyl)yttrium | H₂O | ~250-285 | 1.7 ± 0.1 | ereztech.com |
| Tris(butylcyclopentadienyl)yttrium | H₂O | 230 | 1.7 | researchgate.netereztech.com |
| Tris(sec-butylcyclopentadienyl)yttrium | H₂O | 200-350 | 1.3 - 1.8 | nih.gov |
| Tris(N,N′-diisopropylacetamidinate)yttrium | H₂O | 150-280 | 0.8 | harvard.edu |
| Y(EtCp)₂(ⁱPr₂-amd) | O₃/H₂O/O₂ | 300-450 | up to 1.1 | mdpi.com |
Film Characteristics and Properties from Tris(n-propylcyclopentadienyl)yttrium(III) Precursors
The properties of the deposited Y₂O₃ films are directly linked to the chosen precursor and ALD process conditions. Key characteristics include the film's stoichiometry and purity, its uniformity and conformality over the substrate, and its crystallinity and microstructure.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the deposited film. For high-performance applications, the Y₂O₃ films must be stoichiometric (an O/Y ratio of 1.5) and have minimal impurities, particularly carbon, which can degrade the film's electrical and optical properties.
While specific XPS data for films grown from Tris(n-propylcyclopentadienyl)yttrium(III) is not available, studies on similar precursors provide valuable benchmarks. For instance, XPS analysis of Y₂O₃ films grown using Tris(butylcyclopentadienyl)yttrium and water showed a carbon impurity level below the detection limit of approximately 0.2 at%. researchgate.netereztech.com The O/Y atomic concentration ratio was estimated to be around 1.58. researchgate.netereztech.com In another study using Tris(sec-butylcyclopentadienyl)yttrium, high-purity Y₂O₃ was confirmed, with the Y/O ratio varying from 0.69 to 0.74 depending on the deposition temperature. nih.gov The Y 3d core level spectrum typically shows two peaks corresponding to Y 3d₅/₂ and Y 3d₃/₂ from the Y-O bonds, confirming the formation of yttrium oxide. researchgate.net The absence of a metallic yttrium peak indicates complete oxidation. researchgate.net The O 1s spectrum can reveal the presence of Y-O bonds as well as hydroxyl groups (-OH), which may be present due to the water-based ALD process. researchgate.net
Compositional Analysis of ALD Y₂O₃ Films from Various Precursors
| Precursor | Deposition Temperature (°C) | Carbon Impurity (at%) | O/Y Ratio | Reference |
|---|---|---|---|---|
| Tris(butylcyclopentadienyl)yttrium | 230 | < 0.2 | ~1.58 | researchgate.netereztech.com |
| Tris(sec-butylcyclopentadienyl)yttrium | 300 | Not detected | ~1.45 (Y/O = 0.69) | nih.gov |
| Tris(N,N′-diisopropylacetamidinate)yttrium | 150-280 | < 0.5 | > 1.5 | harvard.edu |
| Y(EtCp)₂(ⁱPr₂-amd) | 300-450 | Not detected | - | mdpi.com |
A hallmark of the ALD technique is its ability to produce highly uniform and conformal films, even on substrates with complex topographies. This is a direct result of the self-limiting nature of the surface reactions. As long as the precursor and reactant doses are sufficient to saturate the available surface sites, the film thickness will be uniform across the entire substrate.
Excellent film uniformity, with non-uniformity (N.U.) values of less than 3%, has been reported for Y₂O₃ films grown using a heteroleptic yttrium precursor. mdpi.com High conformality has also been demonstrated, with high-quality films deposited in high-aspect-ratio (40:1) trenches using Tris(N,N′-diisopropylacetamidinate)yttrium. harvard.edu This level of conformality is crucial for applications in microelectronics, where device features are becoming increasingly three-dimensional. It is expected that Y₂O₃ films grown using Tris(n-propylcyclopentadienyl)yttrium(III) under optimized ALD conditions would also exhibit excellent uniformity and conformality.
The crystallinity of the Y₂O₃ film, whether it is amorphous or polycrystalline, and in which phase it crystallizes, can significantly affect its properties. Y₂O₃ typically crystallizes in a cubic structure, which is often desirable for its dielectric properties. harvard.edu
As-deposited Y₂O₃ films grown by ALD using alkylcyclopentadienyl-type precursors are often polycrystalline without the need for a separate high-temperature annealing step. nih.govereztech.comereztech.com For example, films grown from Tris(butylcyclopentadienyl)yttrium at 230°C were found to have a cubic polycrystalline structure. researchgate.netereztech.com Similarly, films from Tris(sec-butylcyclopentadienyl)yttrium were crystalline as-deposited, showing a cubic phase with peaks corresponding to the (222), (400), (440), and (622) planes in X-ray diffraction (XRD) patterns. nih.gov The deposition temperature can influence the resulting crystal structure. nih.gov The ability to deposit crystalline films at relatively low temperatures is another advantage of using these types of precursors in an ALD process.
Comparative Studies with Alternative Yttrium ALD Precursors
The performance of Tris(n-propylcyclopentadienyl)yttrium(III) as an ALD precursor is best understood through comparative analysis with other yttrium compounds. The ideal precursor should exhibit high volatility, thermal stability, and reactivity with a co-reactant, while also being cost-effective and safe to handle. Recent research has explored a variety of yttrium precursors, each with its own set of advantages and disadvantages.
Alkyl-substituted cyclopentadienyl-type yttrium precursors, such as Tris(n-propylcyclopentadienyl)yttrium(III), have been developed to address the limitations of earlier solid precursors. nih.gov For instance, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium [Y(thd)3], a commonly used solid precursor, suffers from a high melting point of 176 °C and a low ALD growth rate of 0.2 Å per cycle, making it less suitable for mass production. nih.gov In contrast, cyclopentadienyl-type precursors generally offer higher growth rates. nih.govrsc.org
The introduction of alkyl groups onto the cyclopentadienyl ring, as in Tris(n-propylcyclopentadienyl)yttrium(III), effectively lowers the melting point of the compound. nih.gov This is a critical improvement, as lower melting points help prevent issues like the clogging of precursor delivery lines and particle formation. rsc.org For example, Tris(ethylcyclopentadienyl)yttrium [Y(EtCp)3], Tris(n-propylcyclopentadienyl)yttrium [Y(nPrCp)3], and Tris(isopropylcyclopentadienyl)yttrium [Y(iPrCp)3] have melting points of 48 °C, 66 °C, and 55 °C, respectively. nih.govrsc.org This is a significant reduction compared to Tris(cyclopentadienyl)yttrium [Y(Cp)3] and Tris(methylcyclopentadienyl)yttrium [Y(MeCp)3], which have much higher melting points of 296 °C and 124 °C, respectively. nih.govrsc.org
While increasing the alkyl chain length can be beneficial, it can also lead to a decrease in vapor pressure, which is another crucial precursor property. nih.gov Therefore, a balance must be struck to optimize both the melting point and volatility. The development of liquid precursors, such as Tris(n-butylcyclopentadienyl)yttrium [Y(nBuCp)3] and the more recently developed Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3], represents a significant step forward. nih.govrsc.org These liquid precursors simplify the delivery process and contribute to more controllable and reproducible ALD processes. emdgroup.com
Heteroleptic precursors, which contain different types of ligands, have also been investigated as an alternative. For example, (iPrCp)2Y(iPr-amd) is a liquid precursor with high vapor pressure and a respectable growth rate of 0.6 Å per cycle. nih.govrsc.org However, the synthesis of heteroleptic precursors is often more complex and costly compared to their homoleptic counterparts like Tris(n-propylcyclopentadienyl)yttrium(III). rsc.orgrsc.org
Table 1: Comparison of Yttrium ALD Precursor Properties
| Precursor | Melting Point (°C) | ALD Growth Rate (Å/cycle) | Reference(s) |
|---|---|---|---|
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium [Y(thd)3] | 176 | 0.2 | nih.gov |
| Tris(cyclopentadienyl)yttrium [Y(Cp)3] | 296 | 1.5 - 1.8 | nih.govrsc.org |
| Tris(methylcyclopentadienyl)yttrium [Y(MeCp)3] | 124 | 1.2 - 1.3 | nih.govrsc.org |
| Tris(ethylcyclopentadienyl)yttrium [Y(EtCp)3] | 48 | 1.3 - 1.8 | nih.gov |
| Tris(n-propylcyclopentadienyl)yttrium [Y(nPrCp)3] | 66 | Not specified | nih.gov |
| Tris(isopropylcyclopentadienyl)yttrium [Y(iPrCp)3] | 55 | 1.3 - 1.8 | nih.gov |
| Tris(n-butylcyclopentadienyl)yttrium [Y(nBuCp)3] | Liquid at RT | 1.7 | nih.govresearchgate.net |
| Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] | Liquid at RT | 1.7 | nih.govrsc.org |
| (iPrCp)2Y(iPr-amd) | Liquid | 0.6 | nih.govrsc.org |
| Tris(N,N'-diisopropylacetamidinate) [Y(iPr2amd)3] | >220 | 0.8 | nih.govrsc.orgharvard.edu |
Chemical Vapor Deposition (CVD) of Yttrium-Containing Materials
Tris(n-propylcyclopentadienyl)yttrium(III) and its analogs are also effective precursors for Chemical Vapor Deposition (CVD), a technique widely used for producing high-quality thin films. ereztech.com In CVD, the precursor is vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form the desired film. arxiv.org This method offers high flexibility and can produce films with excellent crystalline quality. arxiv.org
A critical aspect of a successful CVD process is the consistent and reproducible delivery of the precursor vapor to the reaction chamber. For solid precursors, this can be challenging due to their low vapor pressures and the potential for thermal decomposition if heated to excessively high temperatures. Liquid precursors like those in the alkyl-substituted cyclopentadienyl family offer a significant advantage in this regard, as they can be delivered more easily and with greater control. emdgroup.com
The thermal stability of the precursor is paramount. The precursor must be volatile enough to be transported to the substrate but stable enough to avoid premature decomposition in the gas phase. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability and volatility of precursors. For example, TGA studies on Tris(sec-butylcyclopentadienyl)yttrium(III) have shown it to be thermally stable, with no indication of decomposition or residue formation during vaporization. rsc.orgrsc.org This high thermal stability is a characteristic feature of Y(RCp)3-type complexes. rsc.org Long-term thermal stability at the vaporization temperature is a crucial factor for industrial applications, as it allows for continuous film production without interruption. rsc.org
The properties of the yttrium-containing films deposited by CVD are highly dependent on various process parameters. These include the substrate temperature, the precursor and oxidant flow rates, and the reactor pressure. The deposition temperature, in particular, plays a crucial role in determining the film's crystallinity, composition, and growth rate. mdpi.com
For instance, in the MOCVD of yttrium oxide films using yttrium tris-amidinate precursors, polycrystalline films are typically obtained at deposition temperatures of 500 °C and higher. researchgate.netresearchgate.net The substrate material also influences the film's morphology and crystalline orientation. arxiv.org
The choice of oxidant, such as oxygen or water vapor, and its concentration also significantly impacts the film growth. The interaction between the precursor and the oxidant at the substrate surface is what drives the film formation. Careful control over these parameters is essential to achieve the desired film stoichiometry and minimize the incorporation of impurities like carbon. researchgate.net
Table 2: Typical CVD Process Parameters for Yttrium Oxide Films
| Parameter | Typical Range | Effect on Film Properties | Reference(s) |
|---|---|---|---|
| Substrate Temperature | 400 - 800 °C | Influences crystallinity, phase, and impurity content. | researchgate.netresearchgate.netosti.gov |
| Precursor Temperature | 170 - 275 °C | Affects precursor evaporation rate and can influence film structure. | researchgate.net |
| Oxidant | Oxygen (O2), Water (H2O) | Determines the chemical reaction pathway for oxide formation. | harvard.eduresearchgate.net |
| Carrier Gas | Argon (Ar), Nitrogen (N2) | Transports precursor vapor to the reaction chamber. | harvard.eduarxiv.org |
| Reactor Pressure | 0.3 Torr - Atmospheric | Influences gas phase reactions and film uniformity. | harvard.edu |
Applications in Advanced Electronic and Semiconductor Devices
Yttrium oxide (Y2O3), deposited using precursors like Tris(n-propylcyclopentadienyl)yttrium(III), possesses a unique combination of properties that make it highly attractive for a range of advanced electronic and semiconductor applications. nih.govrsc.orgereztech.com These properties include a high dielectric constant (k ~15), a wide bandgap (~5.5 eV), and excellent thermal stability. rsc.orgemdgroup.com
As the dimensions of transistors in integrated circuits continue to shrink, the traditional silicon dioxide (SiO2) gate dielectric has reached its physical limits due to excessive leakage currents. This has led to the development of high-k dielectrics, which are materials with a higher dielectric constant than SiO2. Yttrium oxide is a promising candidate for this application. emdgroup.comatomiclayerdeposition.com
In addition to its use as a standalone high-k dielectric, Y2O3 is also being integrated into more complex gate stack structures in advanced transistors. rsc.org A high-quality interface between the high-k dielectric and the silicon channel is crucial for device performance. The deposition of Y2O3 films with low impurity levels and smooth surfaces, as enabled by precursors like Tris(n-propylcyclopentadienyl)yttrium(III), is critical for achieving this. rsc.org
Yttrium oxide films are also being explored for use in memory devices, such as Flash memory and dynamic random-access memory (DRAM). emdgroup.com In these applications, the high dielectric constant and good thermal stability of Y2O3 are advantageous for improving data retention and device reliability. The ability of ALD and CVD to deposit highly conformal films is particularly important for the complex three-dimensional structures found in modern memory devices. emdgroup.com The electrical properties of Y2O3 films, such as a low leakage current density and a high electric breakdown field, are critical for these applications. rsc.orgrsc.org
Table 3: Electrical Properties of ALD-Grown Yttrium Oxide Films
| Precursor System | Deposition Temperature (°C) | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Breakdown Field (MV/cm) | Reference(s) |
|---|---|---|---|---|---|
| Y(sBuCp)3 / H2O | 200-350 | 11.5 | ~3.2 x 10⁻³ at 1 MV/cm | -6.5 | rsc.orgrsc.org |
| Y(DPfAMD)3 / H2O | 300 | 13.9 | ~10⁻⁷ at 2 MV/cm | 4.2 - 6.1 | rsc.org |
| Y(DPDMG)3 / H2O | 175-250 | 11 | ~10⁻⁷ at 2 MV/cm | 4.0 - 7.5 | rsc.org |
| Y(iPr2amd)3 / H2O | 150-280 | ~10 | 10⁻⁵ at 1.5 MV/cm | 1.2 - 1.6 | harvard.edu |
Mechanistic Studies of Tris N Propylcyclopentadienyl Yttrium Iii Reactivity
Elementary Steps in Yttrium-Mediated Catalysis
The catalytic activity of Tris(n-propylcyclopentadienyl)yttrium(III) and its analogs is predicated on a series of fundamental organometallic reaction steps. These elementary processes govern the transformation of substrates into products at the yttrium metal center.
Ligand Association and Dissociation Processes
Studies on related lanthanide complexes have shown that ligand exchange can be investigated using various techniques, including mass spectrometry, to determine the parameters of these exchange processes. nih.govnih.gov For instance, the dissociation of a ligand is often the rate-determining step and can be influenced by the solvent and the nature of the other ligands present in the coordination sphere. nih.gov The rate of these exchanges can vary significantly, with some complexes exhibiting rapid ligand exchange at room temperature, while others require elevated temperatures. The kinetics of ligand exchange for lanthanide complexes, including those of the yttrium subgroup, have been studied, providing insights into the stability of these complexes. researchgate.net
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving transition metals. In oxidative addition, the metal's oxidation state and coordination number increase, while in reductive elimination, they decrease. libretexts.orglibretexts.org For yttrium(III), which is a d0 metal, classical oxidative addition as seen with later transition metals is generally not favored as it would require oxidation to a higher, less stable state. libretexts.org
However, reactions that formally resemble oxidative addition can occur. For instance, the activation of C-H bonds or other small molecules at the yttrium center, while not a true oxidative addition in the traditional sense for a d0 metal, represents a crucial step in many catalytic transformations. Reductive elimination, the reverse process, is often the product-forming step in a catalytic cycle, leading to the formation of new chemical bonds. libretexts.orgyoutube.com For a C-C bond-forming reductive elimination to occur, the two groups must typically be situated cis to one another on the metal center. libretexts.org The thermodynamics of reductive elimination are influenced by the stability of the resulting organic product and the electron density at the metal center. youtube.com
Migratory Insertion Reactions
Migratory insertion is a fundamental reaction in organometallic chemistry, particularly in polymerization catalysis. openochem.orgwikipedia.org This process involves the insertion of an unsaturated molecule, such as an alkene or alkyne, into a metal-ligand bond (e.g., metal-alkyl or metal-hydride). wikipedia.orglibretexts.org In the context of Tris(n-propylcyclopentadienyl)yttrium(III)-mediated catalysis, a pre-coordinated monomer would insert into a yttrium-alkyl or yttrium-hydride bond, leading to chain propagation in polymerization reactions.
The migratory insertion of an olefin into a metal-alkyl bond is a key step in Ziegler-Natta type polymerizations. openochem.org This intramolecular process involves the migration of an alkyl group to a coordinated olefin. openochem.org The thermodynamics of such insertions are generally favorable, though the kinetics can be influenced by steric and electronic factors. libretexts.org For instance, studies on related yttrium alkyl complexes have shown that the rate of migratory insertion is dependent on the structure of the alkyl group. libretexts.org The insertion process typically proceeds through a four-centered transition state, resulting in a syn-addition of the metal and the migrating group across the double bond. openochem.org
In-Situ Spectroscopic Characterization of Reaction Intermediates
The direct observation of reactive intermediates is paramount for elucidating reaction mechanisms. In-situ spectroscopic techniques allow for the characterization of these transient species under actual reaction conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying homogeneous catalytic reactions in real-time. nih.govnih.govwiley.comyoutube.com High-pressure NMR setups can be employed to monitor reactions at elevated temperatures and pressures, providing crucial information on the structure and concentration of intermediates. wiley.com For example, in-situ NMR has been used to monitor the kinetics of polymerization reactions, allowing for the determination of rate constants and the observation of monomer conversion over time. nih.gov The application of such techniques to reactions catalyzed by Tris(n-propylcyclopentadienyl)yttrium(III) would enable the direct observation of species such as the initial catalyst-monomer adduct and the growing polymer chain attached to the yttrium center.
Infrared (IR) spectroscopy is another valuable in-situ technique for probing catalytic systems. It can provide information about the bonding and structure of adsorbed species and reaction intermediates on a catalyst surface or in solution. researchgate.net
Kinetic and Thermodynamic Analysis of Reaction Pathways
The thermodynamics of ligand binding, such as olefin coordination to the yttrium center, can be studied to understand the stability of key intermediates. For related yttrium alkyl complexes, it has been shown that the thermodynamics of alkene binding are influenced by the structure of the alkene. acs.org Similarly, the kinetics of migratory insertion are highly dependent on the nature of the migrating alkyl group and the coordinated alkene. libretexts.org
Kinetic studies, often performed using techniques like in-situ NMR, can provide rate laws that offer insight into the mechanism. nih.gov For example, determining the reaction order with respect to the catalyst, monomer, and other reagents can help to construct a plausible mechanistic model. The activation parameters (enthalpy and entropy of activation) for key steps like ligand dissociation and migratory insertion can be determined from temperature-dependent kinetic studies, further refining the mechanistic picture. nih.gov
Elucidation of Active Species in Catalytic Cycles
In many catalytic systems, the initially added complex, often referred to as a pre-catalyst, is not the true catalytically active species. The active species is typically generated in-situ through a series of activation steps. Identifying this active species is a critical aspect of mechanistic studies.
For yttrium-based polymerization catalysts, the active species is often a cationic alkyl complex generated by the reaction of the neutral tris(cyclopentadienyl)yttrium precursor with a co-catalyst or an activator. nih.gov The nature of the ligands and the reaction conditions play a crucial role in the formation and stability of the active species. For instance, in the polymerization of cyclic esters, yttrium alkoxide complexes are often the active initiators. escholarship.org
The elucidation of the active species can be achieved through a combination of spectroscopic techniques, kinetic studies, and in some cases, the isolation and characterization of the active complex. researchgate.netresearchgate.net Computational studies, such as Density Functional Theory (DFT), can also provide valuable insights into the structure and reactivity of potential active species and help to rationalize experimental observations. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Techniques for Research on Tris N Propylcyclopentadienyl Yttrium Iii
Operando Spectroscopy for Real-Time Reaction Monitoring
Operando spectroscopy is a powerful methodology that involves the simultaneous measurement of a material's spectroscopic properties while it is functioning under realistic reaction conditions. wikipedia.org This approach aims to establish direct correlations between the catalyst's or precursor's structure and its activity or transformation, providing critical information about reaction mechanisms. wikipedia.orgnih.gov For a precursor like Tris(n-propylcyclopentadienyl)yttrium(III), operando studies are invaluable for monitoring its decomposition and subsequent film growth in processes like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).
The primary advantage of the operando approach is its ability to capture transient intermediates and dynamic changes that are invisible to pre- and post-reaction analyses. nih.gov Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and UV-visible spectroscopy can be integrated into a reaction chamber to monitor the chemical state of the yttrium precursor and the evolution of reaction products in real-time. rsc.org For example, operando IR spectroscopy can track changes in the vibrational modes of the n-propylcyclopentadienyl ligands as the molecule adsorbs onto a substrate and thermally decomposes. youtube.com This allows researchers to understand the ligand dissociation pathways, which are crucial for controlling film purity and properties.
Key Research Findings:
Mechanism Elucidation: By correlating spectroscopic data with process parameters (temperature, pressure, gas composition), researchers can identify rate-determining steps and key reaction intermediates. wikipedia.org For instance, the disappearance of C-H stretching bands from the propyl groups and the emergence of bands corresponding to yttrium oxide or carbide species can be tracked.
Precursor Stability and Decomposition: Operando analysis reveals the precise temperature and atmospheric conditions under which Tris(n-propylcyclopentadienyl)yttrium(III) begins to decompose, providing a processing window for controlled material deposition.
Product Formation: The formation of volatile byproducts and the incorporation of carbon or other impurities into a growing film can be monitored, enabling the optimization of the process for higher purity materials.
Table 1: Hypothetical Operando IR Spectroscopy Data for Yttrium Oxide Deposition
Monitoring the thermal decomposition of Tris(n-propylcyclopentadienyl)yttrium(III) on a heated substrate.
| Time (min) | Substrate Temperature (°C) | Key IR Peak Observed (cm⁻¹) | Assignment | Inferred Status |
|---|---|---|---|---|
| 0 | 150 | ~2960, ~1460, ~1050 | C-H stretch, C-C stretch (n-propyl-Cp ligand) | Intact precursor adsorbed on surface |
| 5 | 300 | Decreasing ligand peaks | Ligand desorption/decomposition | Initial decomposition of precursor |
| 10 | 450 | Weakening ligand peaks, broad peak ~500-600 | Y-O lattice vibrations | Ligand dissociation and initial Y₂O₃ formation |
| 20 | 450 | Dominant broad peak ~500-600 | Y-O lattice vibrations | Established yttrium oxide film growth |
Synchrotron-Based X-ray Techniques for Element-Specific Analysis
Synchrotron light sources produce high-intensity, tunable X-rays that are powerful probes for materials science. lightsources.org For compounds like Tris(n-propylcyclopentadienyl)yttrium(III) and its derivatives, synchrotron-based techniques offer element-specific information about atomic structure, chemical state, and electronic properties that is often unattainable with laboratory instruments. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS is a bulk-sensitive technique that can probe the local atomic environment of yttrium. youtube.com It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination chemistry of the yttrium atom, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the bond distances, coordination number, and identity of neighboring atoms. This would be crucial for tracking the conversion of the yttrium center from its organometallic environment in the precursor to an oxide or other ceramic state in the final material.
X-ray Diffraction (XRD): High-resolution synchrotron XRD allows for the precise determination of the crystal structure of materials. esrf.fr While the precursor itself is a molecule, XRD is essential for analyzing the crystallinity, phase purity, and texture of the thin films or powders produced from it. For instance, it can distinguish between different polymorphs of yttrium oxide (cubic, monoclinic) that may form under different deposition conditions. researchgate.net
Key Research Findings:
In-Situ Phase Transformation: Synchrotron XRD can be used in an operando-like setup to monitor the crystallization of an amorphous deposited film into a crystalline phase during annealing.
Local Structure of Precursor and Products: XAS studies can confirm the Y-C bonding in the precursor and track its replacement with Y-O bonding during oxidation, providing precise measurements of interatomic distances. researchgate.net
Electronic State Analysis: XANES spectra at the yttrium L-edge can reveal subtle changes in the electronic structure and oxidation state of yttrium as it transitions from the +3 state in the organometallic precursor to its state in the final product.
Table 2: Representative EXAFS Data for Yttrium Species
Analysis of the local coordination environment around the yttrium atom.
| Sample | Absorbing Atom | Neighboring Atom | Coordination Number (N) | Interatomic Distance (Å) |
|---|---|---|---|---|
| Tris(n-propylcyclopentadienyl)yttrium(III) | Y | C (from Cp ring) | ~9-12 (hypothetical) | ~2.6-2.8 |
| Amorphous Yttrium Oxide Film | Y | O | ~6-7 | ~2.28 |
| Crystalline Yttrium Oxide (Y₂O₃) | Y | O | 6 | 2.25 |
High-Resolution Mass Spectrometry for Reaction Product Identification
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of organometallic compounds. researchgate.net It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For Tris(n-propylcyclopentadienyl)yttrium(III), HRMS is used to confirm the identity and purity of the synthesized precursor and to identify intermediates and byproducts of its subsequent reactions.
Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for organometallic complexes to minimize fragmentation during analysis and observe the intact molecular ion. researchgate.net The resulting mass spectrum for an yttrium-containing compound is definitive due to the unique isotopic pattern of yttrium (¹⁰⁰Y at 100% natural abundance). Analysis of the fragmentation pattern can also provide structural information, revealing the relative stability of the metal-ligand bonds. researchgate.net
Key Research Findings:
Formula Confirmation: HRMS provides unambiguous confirmation of the elemental composition of the precursor, matching the measured mass to the calculated mass with high precision (typically within 5 ppm).
Byproduct Identification: In CVD or ALD processes, the exhaust gases can be analyzed by mass spectrometry to identify volatile byproducts, helping to piece together the decomposition mechanism. For example, the detection of protonated propylcyclopentadiene would indicate a specific ligand dissociation pathway.
Cluster and Intermediate Detection: In some cases, HRMS can detect transient or stable multinuclear clusters that may form during a reaction, offering insights into nucleation and growth mechanisms.
Table 3: Hypothetical HRMS Fragmentation Data for Tris(n-propylcyclopentadienyl)yttrium(III)
Formula: C₂₄H₃₃Y, Exact Mass: 410.1641
| Ion Formula | Calculated m/z | Designation | Interpretation |
|---|---|---|---|
| [C₂₄H₃₃Y]⁺ | 410.1641 | [M]⁺ | Molecular Ion |
| [C₁₆H₂₂Y]⁺ | 299.0858 | [M - C₈H₁₁]⁺ | Loss of one n-propylcyclopentadienyl ligand |
| [C₈H₁₁Y]⁺ | 188.0076 | [M - 2(C₈H₁₁)]⁺ | Loss of two n-propylcyclopentadienyl ligands |
| [C₈H₁₂]⁺ | 108.0939 | [Ligand+H]⁺ | Protonated free ligand (byproduct) |
Atomic Force Microscopy (AFM) for Surface Morphology Analysis of Deposited Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface. azom.com It is a crucial tool for characterizing the thin films grown using Tris(n-propylcyclopentadienyl)yttrium(III) as a precursor. Unlike electron microscopy, AFM can be performed in various environments and provides quantitative data on surface topography with sub-nanometer resolution. spectraresearch.com
The AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. azom.com By measuring the deflection of the cantilever, a topographical map is generated. This analysis is vital for understanding how deposition parameters (e.g., temperature, precursor flux, substrate type) influence the microstructure of the resulting yttrium-containing film. Key parameters derived from AFM images include root-mean-square (RMS) roughness, average grain size, and the distribution of surface features. researchgate.net This information is critical as the surface morphology directly impacts the film's optical, electrical, and mechanical properties. oxinst.com
Key Research Findings:
Surface Roughness: AFM provides precise, quantitative measurements of surface roughness, which is a key indicator of film quality. Smoother films are often required for optical and electronic applications.
Grain Size and Shape: The size, shape, and packing of crystalline grains in a polycrystalline film can be visualized and measured. researchgate.net This microstructure is a direct consequence of the nucleation and growth process during deposition.
Defect Analysis: AFM can identify and characterize surface defects such as pinholes, cracks, or particulates that could compromise the performance of a device made from the film. researchgate.net
Table 4: Example AFM Morphological Data for Yttrium Oxide Films
Films deposited from Tris(n-propylcyclopentadienyl)yttrium(III) under varying conditions.
| Deposition Temperature (°C) | Substrate | RMS Roughness (nm) | Average Grain Size (nm) | Observed Morphology |
|---|---|---|---|---|
| 350 | Silicon (100) | 2.5 | 30 | Uniform, small, densely packed grains |
| 450 | Silicon (100) | 1.8 | 55 | Well-defined, larger grains, smoother surface |
| 450 | Sapphire | 3.2 | 65 | Columnar grain growth, slightly rougher |
| 550 | Silicon (100) | 4.1 | 90 | Significant grain coarsening, increased roughness |
Future Directions and Emerging Research Avenues for Tris N Propylcyclopentadienyl Yttrium Iii
Design of Next-Generation Yttrium Precursors for Enhanced Performance
The performance of Tris(n-propylcyclopentadienyl)yttrium(III) in applications such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is intrinsically linked to its physical and chemical properties. ereztech.com Future research is focused on rationally designing new yttrium precursors with enhanced volatility, thermal stability, and reactivity to meet the demands of next-generation electronic devices and other advanced materials.
One promising approach involves the synthesis of heteroleptic precursors, which incorporate a combination of different ligands. This strategy aims to overcome the limitations of homoleptic compounds like Tris(n-propylcyclopentadienyl)yttrium(III). For instance, the development of a liquid yttrium precursor, Y(EtCp)2(iPr2-amd), has demonstrated superior volatility and stability, leading to optimized ALD processes for yttrium oxide (Y2O3) films. mdpi.com The synthesis of such heteroleptic compounds, while sometimes complex, offers a pathway to precursors with tailored properties. nih.gov
Another avenue of exploration is the modification of the cyclopentadienyl (B1206354) ligand itself. By introducing different functional groups onto the cyclopentadienyl ring, researchers can fine-tune the steric and electronic properties of the yttrium complex. This can lead to improved performance in deposition processes. For example, studies on yttrium complexes with linked amido-cyclopentadienyl ligands have shown their potential as single-component polymerization catalysts. acs.orgdntb.gov.uaacs.org
The development of new ligand systems beyond cyclopentadienyl derivatives is also a key area of research. Formamidinate and amidinate ligands have been shown to produce yttrium complexes with good thermal stability, making them suitable for ALD applications. rsc.org For example, tris(N,N′-di-tert-butyl-formamidinato)yttrium(III) has been successfully used for the ALD of high-quality yttrium oxide films. rsc.org The exploration of these and other novel ligand frameworks will be crucial in designing yttrium precursors with superior performance characteristics.
Table 1: Comparison of Yttrium Precursors for ALD
| Precursor | Ligand Type | Physical State | Key Advantages | Reference |
| Tris(n-propylcyclopentadienyl)yttrium(III) | Cyclopentadienyl | Solid | Established precursor for Y2O3 deposition | ereztech.com |
| Y(EtCp)2(iPr2-amd) | Heteroleptic (Cyclopentadienyl/Amidinate) | Liquid | Superior volatility and stability | mdpi.com |
| Tris(N,N′-di-tert-butyl-formamidinato)yttrium(III) | Formamidinate | Solid | Good thermal stability, high-quality films | rsc.org |
| Tris(N,N′-diisopropylacetamidinate)yttrium | Amidinate | Solid | High ALD growth rate | nih.gov |
Exploration of Novel Catalytic Transformations Beyond Established Systems
The catalytic potential of organoyttrium complexes, including Tris(n-propylcyclopentadienyl)yttrium(III), extends beyond their use in polymerization. Researchers are actively exploring their application in a range of other catalytic transformations, driven by the unique reactivity of the yttrium center.
One area of significant interest is intramolecular hydroamination, a process that forms nitrogen-containing heterocyclic compounds. Yttrium complexes have demonstrated high reactivity in this transformation. nih.gov The development of new yttrium catalysts with tailored ligand environments could lead to more efficient and selective hydroamination reactions for the synthesis of valuable pharmaceutical and agrochemical intermediates.
The use of yttrium complexes in the ring-opening polymerization of cyclic esters is another promising research direction. nih.gov This offers a route to biodegradable polymers with a wide range of potential applications. Furthermore, the ability to control the stereochemistry of polymerization is a key goal, and the design of chiral yttrium catalysts is an active area of investigation.
Recent research has also shown that the reactivity of yttrium complexes can be tuned through the use of additives. For example, the presence of KCl was found to significantly alter the reaction pathway of a functionalized silylamido yttrium complex with elemental sulfur, leading to the formation of novel sulfur-containing yttrium clusters. rsc.org This highlights the potential for discovering new catalytic activities by exploring the chemistry of yttrium complexes in the presence of various co-reagents.
Integration of Tris(n-propylcyclopentadienyl)yttrium(III) into Multifunctional Materials
The unique properties of yttrium-containing materials make them attractive for a variety of advanced applications. Tris(n-propylcyclopentadienyl)yttrium(III), as a precursor for yttrium oxide and other yttrium-based materials, is poised to play a role in the development of these multifunctional materials.
One of the most exciting areas is the development of materials for upconversion luminescence. Yttrium oxide and yttrium oxysulfide, when doped with rare-earth elements like erbium, thulium, and ytterbium, can convert low-energy infrared light into higher-energy visible light. nih.govresearchgate.netacs.orgingentaconnect.commdpi.com This phenomenon has potential applications in bio-imaging, solar cells, and security inks. The quality and performance of these upconverting materials are highly dependent on the purity and uniformity of the host material, which can be precisely controlled using ALD with precursors like Tris(n-propylcyclopentadienyl)yttrium(III).
The integration of yttrium into materials for electronic and optoelectronic devices is another active area of research. For instance, yttrium-doping has been shown to improve the dielectric constant and crystal stability of materials like zirconium dioxide (ZrO2) and hafnium dioxide (HfO2), which are used as gate insulators in transistors. nih.gov There is also emerging interest in the use of organometallic complexes, potentially including yttrium compounds, in organic light-emitting diodes (OLEDs).
Furthermore, yttrium oxide films deposited from precursors such as Tris(n-propylcyclopentadienyl)yttrium(III) are being investigated for their protective properties. These films can act as corrosion-resistant and water-repellent coatings. mdpi.com
Theoretical Frameworks for Predictive Design and Optimization of Organoyttrium Systems
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of organoyttrium complexes. rsc.org These theoretical frameworks provide valuable insights into reaction mechanisms, electronic structures, and spectroscopic properties, guiding the experimental design of new precursors and catalysts.
DFT studies can be used to investigate the reactivity of yttrium precursors with co-reactants in deposition processes. For example, calculations have been used to understand the reaction of yttrium formamidinate precursors with water in the ALD of yttrium oxide. rsc.org This knowledge can help in optimizing process parameters and selecting the most suitable co-reactants.
In the realm of catalysis, computational modeling can elucidate the intricate mechanisms of catalytic cycles. By mapping out the energy profiles of different reaction pathways, researchers can identify the rate-determining steps and design more efficient catalysts. For instance, DFT calculations have been employed to study the mechanisms of action of organoiridium complexes as anticancer agents, providing a model for how similar studies could be applied to organoyttrium catalysts. nih.gov
Furthermore, theoretical methods are being developed to predict the properties of new organometallic compounds before they are synthesized. This "in silico" design approach can significantly accelerate the discovery of new materials with desired functionalities. For example, DFT can be used to screen potential ligands for yttrium precursors to identify those that are likely to lead to enhanced volatility or thermal stability. researchgate.netnih.gov The development of more accurate and efficient computational methods will be crucial for the future design and optimization of organoyttrium systems for a wide range of applications.
Q & A
Q. What are the established synthesis and purification protocols for Tris(n-propylcyclopentadienyl)yttrium(III)?
Methodological Answer: The synthesis typically involves reacting yttrium trichloride (YCl₃) with n-propylcyclopentadienyl sodium (NaC₅H₄C₃H₇) in a 1:3 molar ratio under inert atmosphere (e.g., argon or nitrogen). The reaction proceeds in anhydrous tetrahydrofuran (THF) at reflux for 12–24 hours. Purification is achieved via vacuum sublimation (80–100°C, 10⁻³ mbar) to remove unreacted ligands and salts. Critical parameters include strict exclusion of moisture and oxygen, as the compound is highly air- and water-sensitive . Characterization via ¹H NMR (in C₆D₆) and elemental analysis ensures purity (>98%).
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing Tris(n-propylcyclopententadienyl)yttrium(III)?
Methodological Answer:
- ¹H/¹³C NMR : Dissolve the compound in deuterated benzene (C₆D₆) to confirm ligand coordination and absence of decomposition. Peaks for cyclopentadienyl protons appear at δ 5.2–5.8 ppm .
- X-ray Diffraction (XRD) : Single-crystal XRD under inert conditions (glovebox-mounted diffractometer) reveals a trigonal-planar geometry around the Y³⁺ center, with Y–C distances of ~2.5–2.7 Å .
- Elemental Analysis : Verify carbon/hydrogen content (theoretical: C 61.8%, H 7.6%) to assess purity .
Q. What are the critical handling and storage requirements for this compound?
Methodological Answer:
- Handling : Use Schlenk-line or glovebox techniques (<1 ppm O₂/H₂O). Avoid contact with protic solvents, water, or air to prevent hydrolysis/oxidation, which generates flammable hydrocarbons .
- Storage : Seal in flame-dried glass ampoules under argon. Long-term stability is maintained at –20°C in the dark .
Advanced Research Questions
Q. How can vapor pressure measurements be optimized for Tris(n-propylcyclopentadienyl)yttrium(III) in MOCVD/ALD applications?
Methodological Answer: Use thermogravimetric analysis (TGA) under dynamic vacuum (10⁻⁶ mbar) to determine sublimation rates. The compound exhibits a vapor pressure of ~10⁻² mbar at 150°C, suitable for MOCVD. Compare with Knudsen effusion mass spectrometry for high-precision data. Calibrate against reference compounds (e.g., tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium) to validate results .
Q. How does the reactivity of Tris(n-propylcyclopentadienyl)yttrium(III) vary with substrate surfaces in thin-film deposition?
Methodological Answer: Conduct surface adsorption studies using in-situ Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS). For silicon substrates, pre-treatment with O₂ plasma enhances ligand dissociation, forming Y–O–Si bonds. On carbon-based substrates, ligand retention is observed, requiring higher deposition temperatures (>300°C) .
Q. What methodologies resolve contradictions in reported thermal decomposition pathways?
Methodological Answer: Employ coupled TGA-DSC-MS (mass spectrometry) under controlled atmospheres. For example, in argon, decomposition begins at 290°C, releasing propylene and cyclopentadiene fragments. Conflicting data may arise from impurities; cross-validate with high-resolution pyrolysis-GC/MS to identify decomposition byproducts .
Q. How can factorial design optimize ligand substitution in related yttrium complexes?
Methodological Answer: Use a 2³ factorial design to test variables: (1) ligand chain length (methyl, ethyl, propyl), (2) reaction temperature (60°C vs. 100°C), and (3) solvent polarity (THF vs. toluene). Analyze product yield and purity via ANOVA. For Tris(n-propylcyclopentadienyl)yttrium(III), THF at 100°C maximizes yield (85%) due to improved ligand solubility .
Q. How are computational methods integrated to predict electronic properties of this compound?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the HOMO-LUMO gap (~3.1 eV) and charge distribution. Compare with experimental UV-vis spectra (λₐᵦₛ at 320 nm) to validate ligand-to-metal charge transfer behavior. Use Mulliken population analysis to quantify Y–C bond covalency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
